2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate
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Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate is a chemical compound with the molecular formula C17H12BrNO4 It is known for its unique structure, which includes a pyrrolidinyl group and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate typically involves the reaction of 2-(2,5-dioxopyrrolidin-1-yl)phenol with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Hydrolysis: The major products are 2-(2,5-dioxopyrrolidin-1-yl)phenol and 4-bromobenzoic acid.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-chlorobenzoate
- 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-fluorobenzoate
- 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-iodobenzoate
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the bromine atom can be selectively substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with varying properties .
Properties
Molecular Formula |
C17H12BrNO4 |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
[2-(2,5-dioxopyrrolidin-1-yl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C17H12BrNO4/c18-12-7-5-11(6-8-12)17(22)23-14-4-2-1-3-13(14)19-15(20)9-10-16(19)21/h1-8H,9-10H2 |
InChI Key |
IARCRFZABJBCLP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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